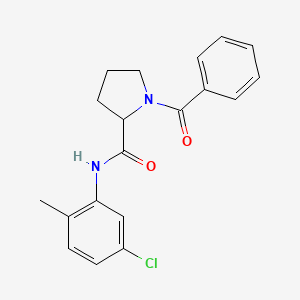![molecular formula C20H25N3O2S B6009568 N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide](/img/structure/B6009568.png)
N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide, also known as TAK-659, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. TAK-659 is a potent inhibitor of the spleen tyrosine kinase (SYK) and has been shown to have promising anti-inflammatory and anti-tumor effects.
Wirkmechanismus
N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide inhibits SYK, which is a non-receptor tyrosine kinase that plays a critical role in the activation of immune cells. SYK is involved in the activation of multiple signaling pathways, including the B-cell receptor (BCR) signaling pathway and the Fc receptor signaling pathway. By inhibiting SYK, this compound blocks the activation of these pathways, which leads to the suppression of immune cell activation and the production of inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that this compound has potent anti-inflammatory effects in various animal models. This compound has been shown to reduce the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6, in response to various stimuli. This compound has also been shown to inhibit the activation of immune cells, such as B-cells and T-cells, which play a critical role in the pathogenesis of autoimmune disorders and inflammatory diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide is its potent anti-inflammatory effects. This compound has been shown to be effective in various animal models of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. However, one of the limitations of this compound is its potential toxicity. Studies have shown that this compound can cause liver toxicity in some animal models, which may limit its therapeutic potential.
Zukünftige Richtungen
There are several potential future directions for research on N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide. One potential direction is to investigate the potential therapeutic applications of this compound in cancer. Studies have shown that SYK plays a critical role in the survival and proliferation of cancer cells, and inhibition of SYK may have anti-tumor effects. Another potential direction is to investigate the potential use of this compound in combination with other drugs for the treatment of autoimmune disorders and inflammatory diseases. Finally, further research is needed to fully understand the potential toxicity of this compound and to develop strategies to mitigate its toxicity.
Synthesemethoden
The synthesis of N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide is a complex process that involves multiple steps. The first step involves the reaction of 3-methoxybenzylamine with 2-pyridinylthioacetic acid to form an intermediate product. This intermediate is then reacted with piperidine and acetic anhydride to form this compound.
Wissenschaftliche Forschungsanwendungen
N-[1-(3-methoxybenzyl)-3-piperidinyl]-2-(2-pyridinylthio)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Studies have shown that this compound inhibits SYK, which plays a critical role in the activation of immune cells and the production of inflammatory cytokines. By inhibiting SYK, this compound has been shown to have potent anti-inflammatory effects.
Eigenschaften
IUPAC Name |
N-[1-[(3-methoxyphenyl)methyl]piperidin-3-yl]-2-pyridin-2-ylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2S/c1-25-18-8-4-6-16(12-18)13-23-11-5-7-17(14-23)22-19(24)15-26-20-9-2-3-10-21-20/h2-4,6,8-10,12,17H,5,7,11,13-15H2,1H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXOUBXQOPUTGKF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCCC(C2)NC(=O)CSC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-methyl-1-[3-(1,2-oxazinan-2-yl)propanoyl]-N-(2-phenylethyl)-3-piperidinamine](/img/structure/B6009488.png)
![2-{4-[3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-1-piperazinyl}ethanol](/img/structure/B6009494.png)

![3-[(4-benzyl-1H-1,2,3-triazol-1-yl)methyl]-1-[(4-methyl-1H-imidazol-5-yl)methyl]piperidine](/img/structure/B6009518.png)
![4-{6-[4-(4-chlorobenzoyl)-1-piperazinyl]-2-methyl-4-pyrimidinyl}morpholine](/img/structure/B6009537.png)
![N-ethyl-2-[1-(4-methoxy-3-methylbenzyl)-3-oxo-2-piperazinyl]-N-[2-(1H-pyrazol-1-yl)ethyl]acetamide](/img/structure/B6009540.png)
![3-ethyl-4-methyl-N-[2-(2-methyl-1H-imidazol-1-yl)ethyl]-1H-pyrazole-5-carboxamide trifluoroacetate](/img/structure/B6009542.png)
![N-methyl-N-[1-(3-phenylpropyl)-3-piperidinyl]-2-(1H-pyrazol-1-yl)benzamide](/img/structure/B6009548.png)
![3-[5-(2-cyclohexylethyl)-1,3,4-oxadiazol-2-yl]-N-(2-hydroxybutyl)propanamide](/img/structure/B6009551.png)
![1-(4-chlorophenyl)-5-[(5-methyl-1H-indol-3-yl)methylene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6009553.png)
![3-methyl-1-(1-{[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}-3-piperidinyl)-1-butanone](/img/structure/B6009565.png)
![methyl 4-[({[1-(tetrahydro-2-furanylmethyl)-1H-1,2,3-triazol-4-yl]carbonyl}amino)methyl]benzoate](/img/structure/B6009569.png)
![4-{[1-(3-methoxypropanoyl)-4-piperidinyl]oxy}-N-[1-(4-pyridinyl)propyl]benzamide](/img/structure/B6009573.png)
![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-(1,3-thiazol-2-ylmethyl)ethanamine](/img/structure/B6009579.png)
